Glycolaldehyde-2-13C

Description

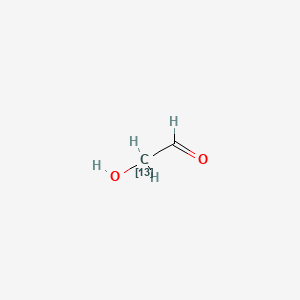

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCNASOHLSPBMP-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.045 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical and physical properties of Glycolaldehyde-2-13C

An In-depth Technical Guide to Glycolaldehyde-2-13C

Introduction

This compound is a stable isotope-labeled form of glycolaldehyde, the simplest molecule containing both an aldehyde and a hydroxyl group.[1] With the chemical formula HOCH₂-¹³CHO, it serves as a crucial tool in scientific research, particularly in metabolic studies and reaction mechanism elucidation. The specific labeling at the C2 position allows for precise tracking of this molecule and its metabolites through complex biological and chemical pathways using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and common applications of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physical properties of this compound are expected to be nearly identical to those of its unlabeled counterpart. It is typically supplied as a white solid or an aqueous solution.[1][3][4] The primary difference lies in its molecular weight due to the presence of the heavier carbon isotope.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | |

| Synonyms | 2-Hydroxyacetaldehyde-2-13C, 2-Hydroxyethanal-2-13C | |

| CAS Number | 478529-67-8 | |

| Molecular Formula | C¹³CH₄O₂ | |

| Molecular Weight | 61.04 g/mol | |

| Exact Mass | 61.024479 g/mol | |

| Appearance | Solid | |

| Melting Point | 97 °C | |

| Boiling Point | 131.3 °C at 760 mmHg | |

| Flash Point | 42 °C | |

| Density | ~1.1 g/cm³ | |

| Vapor Pressure | 4.15 mmHg at 25°C |

| Solubility | Highly soluble in water and alcohol. Miscible in DMSO. | |

Spectroscopic Data

Spectroscopic analysis is fundamental to the application of isotopically labeled compounds. The ¹³C label provides a distinct signal for tracking the molecule's fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In an aqueous solution (D₂O), glycolaldehyde exists as a mixture of interconverting species, including the monomer and its hydrated form. For unlabeled glycolaldehyde, ¹³C NMR spectra show two primary peaks.

-

C1 (Aldehyde Carbon): ~92.39 ppm

-

C2 (Hydroxyl Carbon): ~67.18 ppm

For Glycolaldehyde-2-¹³C, the signal corresponding to the C2 carbon at approximately 67.18 ppm will be significantly enhanced and will exhibit splitting patterns depending on the specific NMR experiment conducted, providing a clear marker for this position.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for analyzing samples containing Glycolaldehyde-2-¹³C. The molecular ion peak will be shifted to a mass-to-charge ratio (m/z) corresponding to the labeled compound (~61.04 Da), distinguishing it from the unlabeled species (m/z ~60.05 Da). This mass shift is essential for quantitative analysis in tracer experiments. The fragmentation patterns of glycolaldehyde have been studied, providing a basis for structural elucidation in complex mixtures.

Experimental Protocols and Applications

Glycolaldehyde-2-¹³C is primarily used as a tracer to investigate metabolic pathways and reaction mechanisms.

Metabolic Flux Analysis

A common application is in metabolic flux analysis (MFA). In this context, researchers introduce Glycolaldehyde-2-¹³C into a biological system (e.g., cell culture) and monitor its incorporation into downstream metabolites.

General Experimental Workflow:

-

Preparation: A stock solution of Glycolaldehyde-2-¹³C is prepared.

-

Incubation: The labeled compound is introduced to the biological system and incubated for a defined period.

-

Metabolite Extraction: Cellular metabolism is quenched, and metabolites are extracted from the cells or medium.

-

Analysis: The extracts are analyzed using LC-MS or GC-MS to identify and quantify the ¹³C label in various metabolites.

-

Data Interpretation: The pattern and extent of ¹³C incorporation are used to map the flow of carbon atoms and determine the activity of different metabolic pathways.

Synthesis and Reaction Mechanisms

Isotopically labeled glycolaldehyde is a precursor for the synthesis of other labeled molecules. For instance, it can be used to study the Formose reaction, a polymerization of formaldehyde into sugars, where glycolaldehyde is a key intermediate. By using Glycolaldehyde-2-¹³C, researchers can trace the origin of carbon atoms in the resulting complex mixture of carbohydrates.

Biological Significance and Metabolic Pathways

Glycolaldehyde is a metabolite involved in several key biological pathways. Its labeled form is invaluable for studying the dynamics of these processes.

-

Pentose Phosphate Pathway: Glycolaldehyde is transferred by the enzyme transketolase, which utilizes thiamine pyrophosphate as a cofactor.

-

Purine Catabolism: The breakdown of purines can lead to the formation of glycolaldehyde.

-

Glycolysis (Alternate Pathway): It can be formed from fructose 1,6-bisphosphate via the action of a ketolase.

-

Vitamin B6 Metabolism: Glycolaldehyde participates in the metabolism of vitamin B6.

Conclusion

Glycolaldehyde-2-¹³C is a powerful research tool that enables the precise investigation of metabolic and chemical systems. Its well-defined physical and chemical properties, combined with the distinct spectroscopic signature of the ¹³C label, make it indispensable for quantitative studies in systems biology, drug development, and mechanistic chemistry. This guide provides the core technical information required by scientists to effectively incorporate Glycolaldehyde-2-¹³C into their experimental designs.

References

Glycolaldehyde-2-13C: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Glycolaldehyde-2-13C, a stable isotope-labeled compound crucial for metabolic research and as an internal standard in quantitative analyses. Due to its inherent reactivity, proper handling and storage are paramount to ensure its chemical and isotopic integrity.

Core Stability Considerations

Glycolaldehyde, and by extension its 13C-labeled counterpart, is a highly reactive molecule.[1] Its stability is influenced by temperature, pH, light, and the presence of other reactive species. The primary concerns for the stability of this compound are chemical degradation through various reaction pathways. Isotopic exchange of the carbon-13 label is generally not a significant concern under typical storage and handling conditions.

Key Factors Influencing Stability:

-

Temperature: Higher temperatures accelerate degradation reactions.

-

pH: Both acidic and basic conditions can catalyze reactions such as tautomerization.[1]

-

Moisture: Glycolaldehyde is hygroscopic and readily dissolves in water, where it can exist in equilibrium with its hydrate and dimer forms, and is more susceptible to reaction.[1]

-

Oxygen: As an aldehyde, it can be susceptible to oxidation.

-

Light: Photosensitive degradation can occur, particularly in solution.

Recommended Storage Conditions

To mitigate degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on information from suppliers and general best practices for handling aldehydes and stable isotope-labeled compounds.

| Form | Temperature | Atmosphere | Light/Moisture Protection | Container |

| Solid | 2-8°C (Refrigerator)[2] | Inert gas (e.g., Argon, Nitrogen) recommended for long-term storage. | Store in a dark, dry location. Use of a desiccator is advisable. | Tightly sealed, opaque vials. |

| Aqueous Solution | 2-8°C (Refrigerator) | N/A | Store in amber or opaque vials to protect from light. | Tightly sealed vials. |

Shipping Conditions: While this compound is typically shipped at ambient temperatures for short durations, it should be transferred to the recommended refrigerated storage upon receipt.

Degradation Pathways and Reactivity

Understanding the potential degradation pathways of this compound is crucial for designing experiments and interpreting results.

-

Oligomerization: In both solid and aqueous states, glycolaldehyde can form dimers and other oligomers. This is a reversible process but can affect quantification if not accounted for.

-

Maillard Reaction: The aldehyde group readily reacts with primary and secondary amines (e.g., amino acids, proteins, buffer components like Tris) to form Schiff bases and ultimately advanced glycation end products (AGEs).

-

Formose Reaction: In the presence of a base, glycolaldehyde can undergo self-condensation, a key step in the formose reaction which leads to a complex mixture of sugars.

-

Oxidation: The aldehyde group can be oxidized to glycolic acid, especially in the presence of oxidizing agents.

Below is a diagram illustrating the key reactivity pathways of this compound.

Caption: Key reactivity pathways of this compound.

Experimental Protocols: Stability Assessment

A formal stability study for this compound is recommended to ensure data quality, especially for long-term projects or when using it as a quantitative standard. The following is a model protocol based on established analytical methods for aldehydes.

Objective

To determine the stability of this compound in solid form and in aqueous solution under various storage conditions (e.g., refrigerated, room temperature, elevated temperature) over time.

Materials

-

This compound

-

HPLC-grade water

-

Acetonitrile (ACN)

-

Internal Standard (IS), e.g., a stable isotope-labeled compound not expected to degrade under the test conditions.

-

GC or LC-MS system

Experimental Workflow

The following diagram outlines the workflow for a stability study.

Caption: Workflow for a this compound stability study.

Sample Preparation and Storage

-

Time Zero (T0) Analysis: Immediately after preparation, analyze several aliquots to establish the initial concentration and purity.

-

Solid Stability: Dispense accurately weighed amounts of solid this compound into multiple vials for each storage condition.

-

Solution Stability: Prepare a stock solution of known concentration in HPLC-grade water. Dispense aliquots into multiple vials for each storage condition.

-

Storage: Place the sets of vials in controlled temperature chambers (e.g., 2-8°C, 25°C, 40°C). Protect from light.

Analytical Method (Example: GC-MS)

This is based on a published method for quantifying glycolaldehyde.

-

Sample Preparation for Analysis:

-

For solid samples, dissolve the contents of a vial in a known volume of water.

-

Dilute an aliquot of the aqueous sample (from either the solid or solution stability study) 100-fold in acetonitrile.

-

Add a known amount of internal standard.

-

-

GC-MS Parameters:

-

Injection: 1 µL liquid injection.

-

Column: A polar column, such as one with a free fatty acid polyethylene glycol stationary phase, is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).

-

Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 220°C) to ensure elution of glycolaldehyde and separation from other components.

-

MS Detection: Use selected ion monitoring (SIM) to monitor the characteristic ions of this compound and the internal standard for accurate quantification.

-

Data Analysis

-

For each time point and condition, calculate the concentration of this compound relative to the internal standard.

-

Compare the results to the T0 value to determine the percentage of degradation.

-

Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products. Mass spectral data can be used to tentatively identify these products.

Handling and Best Practices

-

Work in a well-ventilated area, preferably a fume hood, when handling the solid material to avoid inhalation of fine particles.

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid introducing moisture into the solid stock container. Use a fresh, dry spatula for each use.

-

For solutions, use buffers that do not contain primary or secondary amines (e.g., avoid Tris) if the Maillard reaction is a concern for the intended application. Phosphate or HEPES buffers are generally more suitable.

-

Prepare solutions fresh whenever possible. If a stock solution must be stored, store it at 2-8°C and use it within a short, validated period.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the stability and reliability of this compound, leading to more accurate and reproducible experimental outcomes.

References

Commercial Suppliers and Technical Applications of Glycolaldehyde-2-13C: A Guide for Researchers

This technical guide provides an in-depth overview of Glycolaldehyde-2-13C, a stable isotope-labeled compound crucial for researchers, scientists, and professionals in drug development and metabolic research. This document outlines commercial sources, presents key data in a structured format, details experimental protocols for its application, and visualizes relevant biological pathways.

Commercial Availability

This compound is available from several commercial suppliers. The compound, identified by CAS number 478529-67-8 and molecular formula C¹³CH₄O₂, is primarily used as a tracer and an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS.[1] Below is a summary of suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Santa Cruz Biotechnology | [2-13C]glycolaldehyde | 478529-67-8 | (¹³C)CH₄O₂ | 61.05 | Biochemical for proteomics research.[2] |

| MedChemExpress | This compound | 478529-67-8 | C¹³CH₄O₂ | 61.04 | Labeled compound for use as a tracer or internal standard.[1] |

| LGC Standards | This compound (aqueous solution) | 478529-67-8 | Not Specified | Not Specified | Provided as an aqueous solution.[3] |

| Pharmaffiliates | This compound | 478529-67-8 | C¹³CH₄O₂ | 61.04 | Applications as an isotope-labeled precursor.[4] |

| Alfa Chemistry | [2-13C]glycolaldehyde | 478529-67-8 | ¹³CCH₄O₂ | 61.05 | For research and industrial production. |

Applications in Metabolic Engineering and Tracer Analysis

This compound is a valuable tool in metabolic flux analysis and for tracing the fate of C2 compounds in biological systems. A key application is demonstrated in the study of synthetic metabolic pathways, where researchers use ¹³C-labeled substrates to quantify the contribution of the engineered pathway to the production of specific metabolites.

Experimental Protocol: ¹³C-Tracer Experiment in E. coli**

This protocol is adapted from a study investigating a synthetic pathway for converting ethylene glycol (EG), which is metabolized to glycolaldehyde, into acetyl-CoA in Escherichia coli.

1. Strain Cultivation and Induction:

-

An engineered E. coli strain (e.g., MG1655 ΔyqhD ΔaldA lacIq mutant) is used to prevent the native metabolism of glycolaldehyde.

-

Pre-cultures are grown and used to inoculate the main culture in a defined medium (e.g., M9 medium) supplemented with a primary carbon source like glycerol.

-

Gene expression for the synthetic pathway is induced at a specific optical density (e.g., OD₆₀₀ of 0.6) with an inducer like IPTG.

2. ¹³C-Labeling Experiment:

-

Cells are harvested by centrifugation, washed, and resuspended in fresh medium.

-

The resuspension medium contains the ¹³C-labeled substrate. In the cited study, ¹³C₂-ethylene glycol was used, which is converted intracellularly to ¹³C-glycolaldehyde. The protocol can be adapted for direct use of this compound.

-

A co-substrate like unlabeled glycerol is provided to support cell growth.

-

Samples are withdrawn at regular intervals to analyze extracellular and intracellular metabolites.

3. Sample Preparation and LC-MS Analysis:

-

For extracellular metabolites, the cell culture is centrifuged, and the supernatant is filtered.

-

For intracellular metabolites, a quenching solution (e.g., 60% v/v acetonitrile and 40% v/v water with 10 mM ammonium acetate, pH 9.2) is used to halt metabolic activity, followed by cell lysis and extraction.

-

The extracts are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopologue distribution in key metabolites.

-

The mobile phase for LC can be 0.1% formic acid with an isocratic flow.

4. Data Analysis:

-

The mass isotopologue distributions of downstream metabolites, such as mevalonate (a derivative of acetyl-CoA), are analyzed to quantify the contribution of the ¹³C-labeled glycolaldehyde to their formation.

-

The percentage of a metabolite derived from the labeled substrate can be calculated from the relative abundance of its labeled and unlabeled isotopologues.

Visualizing Metabolic and Signaling Pathways

Understanding the pathways in which glycolaldehyde and its labeled counterpart participate is crucial for experimental design and data interpretation.

Synthetic Metabolic Pathway for Glycolaldehyde Assimilation

The following diagram illustrates a synthetic pathway engineered in E. coli for the carbon-conserving conversion of glycolaldehyde to acetyl-CoA. This pathway was studied using ¹³C-labeled substrates to trace the flow of carbon.

References

A Technical Guide to Natural Abundance Correction for Glycolaldehyde-2-13C Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theory and practical application of natural abundance correction in metabolic studies utilizing Glycolaldehyde-2-13C. Accurate correction for the natural abundance of stable isotopes is critical for the precise quantification of metabolic fluxes and the correct interpretation of tracer experiments. This document outlines the core principles, experimental considerations, and data analysis workflows essential for robust and reproducible research.

The Imperative of Natural Abundance Correction

The primary goal of natural abundance correction is to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution (MID), thereby revealing the true enrichment derived from the isotopic tracer.[2]

Experimental Protocol: A Step-by-Step Approach

The following protocol outlines a general workflow for a this compound labeling experiment, from cell culture to mass spectrometry analysis.

Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency in standard growth medium.

-

Media Exchange: Aspirate the standard medium and replace it with a medium containing a known concentration of this compound. It is crucial to also culture a parallel set of cells in a medium containing unlabeled glycolaldehyde to serve as a natural abundance control.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate. The incubation time should be optimized to achieve a metabolic and isotopic steady state.

Metabolite Extraction

-

Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with an ice-cold buffer (e.g., phosphate-buffered saline) to halt metabolic activity.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Protein Precipitation: Vortex the tubes and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, for further processing.

Sample Preparation for GC-MS Analysis

Due to the polar nature of glycolaldehyde, derivatization is necessary to increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[4] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes.

-

Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization: Reconstitute the dried extract in a solution containing PFBHA and a suitable solvent (e.g., pyridine). The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes).

-

Extraction of Derivatives: After the reaction, perform a liquid-liquid extraction to isolate the derivatized analytes into an organic solvent suitable for GC-MS injection (e.g., hexane or ethyl acetate).

-

Final Preparation: Transfer the organic layer to a GC-MS vial for analysis.

GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Separate the analytes on a suitable GC column. The temperature program and other GC parameters should be optimized for the separation of the glycolaldehyde derivative.

-

Mass Spectrometry Detection: As the analytes elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratios are detected by the mass spectrometer. Collect the mass spectra across a relevant m/z range to capture the different isotopologues of the derivatized glycolaldehyde.

Data Presentation: Unveiling True Enrichment

The following tables present a hypothetical, yet realistic, example of a mass isotopomer distribution for a PFBHA-derivatized this compound experiment, both before and after natural abundance correction.

Table 1: Natural Abundance of Relevant Isotopes

| Isotope | Natural Abundance (%) |

| 12C | 98.93 |

| 13C | 1.07 |

| 1H | 99.985 |

| 2H | 0.015 |

| 14N | 99.634 |

| 15N | 0.366 |

| 16O | 99.762 |

| 17O | 0.038 |

| 18O | 0.200 |

| 19F | 100 |

Table 2: Hypothetical Mass Isotopomer Distribution of PFBHA-Derivatized Glycolaldehyde

Note: The molecular formula of PFBHA-derivatized glycolaldehyde oxime is C9H6F5NO2. The mass isotopomer distribution is calculated based on the contribution of all atoms in the molecule.

| Mass Isotopologue | Unlabeled Control (Measured MID) | This compound Sample (Measured MID) | This compound Sample (Corrected MID) |

| M+0 | 0.8950 | 0.4475 | 0.5000 |

| M+1 | 0.0955 | 0.5003 | 0.5000 |

| M+2 | 0.0090 | 0.0502 | 0.0000 |

| M+3 | 0.0005 | 0.0020 | 0.0000 |

Methodologies for Natural Abundance Correction

Several methods exist for performing natural abundance correction, with matrix-based approaches being the most common and accurate. These methods utilize a correction matrix that accounts for the isotopic distribution of all elements in the molecule.

The fundamental equation for this correction is:

M_measured = C * M_corrected

Where:

-

M_measured is the vector of the measured mass isotopomer distribution.

-

C is the correction matrix.

-

M_corrected is the vector of the true, corrected mass isotopomer distribution.

To find the corrected distribution, the equation is rearranged to:

M_corrected = C⁻¹ * M_measured

Where C⁻¹ is the inverse of the correction matrix.

Various software tools are available to perform these calculations, including:

-

IsoCor: A Python-based tool for correcting high-resolution mass spectrometry data.

-

AccuCor: An R package designed for accurate correction of mass isotopomer data.

-

ICT (Isotope Correction Toolbox): A Perl-based tool that can also handle tandem mass spectrometry data.

Visualizing Metabolic Fates of Glycolaldehyde

Glycolaldehyde is a key intermediate in several metabolic pathways. Understanding its connections is crucial for interpreting labeling patterns. The following diagrams, generated using the DOT language, illustrate some of these pathways.

Glycolaldehyde Assimilation in E. coli

This pathway shows the assimilation of glycolaldehyde into central carbon metabolism in E. coli.

References

- 1. researchgate.net [researchgate.net]

- 2. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Glycolaldehyde in Biosynthetic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolaldehyde, the simplest monosaccharide, is a pivotal intermediate in a variety of biosynthetic pathways, ranging from fundamental carbon metabolism to the synthesis of essential vitamins and the production of bulk chemicals. Its strategic position as a two-carbon building block makes it a molecule of significant interest for metabolic engineering and drug development. This technical guide provides an in-depth exploration of the core biosynthetic pathways involving glycolaldehyde, including the photorespiratory glycolaldehyde shunt, its derivation from serine, and its role in synthetic biological circuits for the production of value-added chemicals. Detailed experimental protocols for the quantification of glycolaldehyde and the assay of key enzymes, alongside comprehensive tables of quantitative data, are presented to facilitate further research and application in this burgeoning field.

Introduction

Glycolaldehyde (2-hydroxyethanal) is a reactive aldehyde that serves as a crucial metabolic intermediate in both natural and engineered biological systems. Its involvement in pathways such as photorespiration and vitamin biosynthesis highlights its fundamental role in cellular metabolism. Furthermore, the ability to produce and utilize glycolaldehyde in microbial systems has opened new avenues for the sustainable production of chemicals like ethylene glycol and acetyl-CoA. This guide will delve into the intricacies of these pathways, providing the necessary technical details for researchers to explore and harness the metabolic potential of glycolaldehyde.

Biosynthetic Pathways Involving Glycolaldehyde

The Photorespiratory Glycolaldehyde Shunt

In photosynthetic organisms, photorespiration is a metabolic process that salvages carbon lost due to the oxygenase activity of RuBisCO. A proposed "glycolaldehyde shunt" within this pathway offers an alternative fate for hydroxypyruvate.[1] Instead of being reduced to glycerate, hydroxypyruvate can be decarboxylated to form glycolaldehyde.[1] This shunt is significant as it is hypothesized to generate a net gain of two moles of NAD(P)H, which can contribute to cellular reducing power for processes like nitrate assimilation.[2] The glycolaldehyde produced is then oxidized to glycolate by an aldehyde dehydrogenase.[1]

References

Glycolaldehyde-2-13C as a Precursor in Prebiotic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The origin of life is a question that has long captivated scientists. A central piece of this puzzle is understanding the prebiotic synthesis of essential biomolecules, such as the sugars that form the backbone of RNA. The formose reaction, a polymerization of formaldehyde, has been a focal point of this research as a plausible pathway for the abiotic formation of sugars.[1][2][3] Glycolaldehyde, the simplest sugar, is a key intermediate in this reaction, and its presence has been detected in interstellar space, suggesting its availability on the early Earth.[1] The use of isotopically labeled precursors, such as Glycolaldehyde-2-13C, is a powerful tool to trace the reaction pathways and understand the mechanisms of prebiotic sugar formation.[4] This technical guide provides an in-depth overview of the role of this compound in prebiotic synthesis, focusing on the formose reaction. It details experimental protocols, presents quantitative data, and visualizes the complex reaction pathways.

Reaction Pathways and Isotopic Labeling

The formose reaction is an autocatalytic process that begins with the condensation of two formaldehyde molecules to form glycolaldehyde. Glycolaldehyde then acts as a catalyst for the formation of larger sugars through a series of aldol condensations, isomerizations, and retro-aldol reactions. When this compound is introduced into this system, the 13C label is incorporated into the backbone of the resulting sugars, allowing for the elucidation of the reaction mechanism.

The initial step involves the reaction of this compound with formaldehyde to produce 3-13C-glyceraldehyde. This labeled glyceraldehyde can then undergo further reactions, leading to a variety of labeled tetroses, pentoses, and hexoses. By analyzing the position of the 13C label in the final products, researchers can map the intricate network of reactions that constitute the formose reaction. For instance, the formation of ribose, a key component of RNA, can be traced through the reaction of 3-13C-glyceraldehyde with glycolaldehyde.

Experimental Protocols

While no single, standardized protocol for prebiotic synthesis using this compound exists, the following is a synthesized, representative experimental procedure based on common practices in formose reaction research.

Materials:

-

This compound (commercially available)

-

Formaldehyde (37 wt. % solution in water)

-

Calcium Hydroxide (Ca(OH)₂)

-

Deionized, degassed water

-

Hydrochloric Acid (HCl) for quenching

-

Internal standard (e.g., meso-erythritol) for GC-MS analysis

Procedure:

-

Reaction Setup: In a clean, inert atmosphere (e.g., under nitrogen or argon), prepare a solution of formaldehyde (e.g., 0.15 M) and this compound (e.g., 0.015 M) in deionized, degassed water.

-

Catalyst Addition: Add a catalytic amount of calcium hydroxide (e.g., 0.02 M).

-

Reaction Conditions: Maintain the reaction mixture at a constant temperature (e.g., 60°C) with continuous stirring.

-

Monitoring and Sampling: At regular intervals, withdraw aliquots of the reaction mixture for analysis.

-

Quenching: Quench the reaction in the aliquots by adding a small amount of hydrochloric acid to neutralize the catalyst.

-

Sample Preparation for Analysis:

-

For GC-MS: Dry the quenched sample under a stream of nitrogen. Derivatize the sample by adding a mixture of pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 70°C for 30 minutes.

-

For NMR: Lyophilize the quenched sample and redissolve in D₂O.

-

Data Presentation

The analysis of the reaction mixture would be expected to reveal a complex array of sugars. The quantitative data, including the yield of each sugar and the percentage of isotopic enrichment, are crucial for understanding the reaction's efficiency and pathways. The following table presents plausible, representative data based on typical formose reaction outcomes.

| Product | Molecular Formula | Expected Yield (%) | Isotopic Enrichment (%) |

| Glyceraldehyde | C₃H₆O₃ | 5-10 | ~98 |

| Dihydroxyacetone | C₃H₆O₃ | 2-5 | ~98 |

| Erythrose | C₄H₈O₄ | 3-7 | ~95 |

| Threose | C₄H₈O₄ | 3-7 | ~95 |

| Ribose | C₅H₁₀O₅ | 0.5-2 | ~98 |

| Arabinose | C₅H₁₀O₅ | 1-3 | ~98 |

| Xylose | C₅H₁₀O₅ | 1-3 | ~98 |

| Lyxose | C₅H₁₀O₅ | 0.5-2 | ~98 |

| Fructose | C₆H₁₂O₆ | 2-5 | ~93 |

| Glucose | C₆H₁₂O₆ | 1-4 | ~93 |

Note: The presented yield and isotopic enrichment percentages are representative values based on existing literature on formose reactions with labeled precursors and should be experimentally verified.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying the various sugars produced in the formose reaction. After derivatization to their trimethylsilyl (TMS) ethers, the sugars become volatile and can be separated on a GC column. The mass spectrometer then provides information on the mass-to-charge ratio of the fragments, allowing for the identification of the parent molecule and the determination of the number and position of 13C atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is instrumental in determining the precise location of the isotopic label within the sugar molecules. By analyzing the chemical shifts and coupling constants, researchers can unambiguously identify the carbon atoms that originated from the C2 position of glycolaldehyde. This information is vital for reconstructing the detailed reaction pathways.

Conclusion

The use of this compound as a precursor in prebiotic synthesis experiments provides invaluable insights into the mechanisms of the formose reaction. By tracing the path of the 13C label, scientists can unravel the complex network of reactions that may have led to the formation of the first biomolecules on the early Earth. The combination of detailed experimental protocols, advanced analytical techniques, and careful data interpretation will continue to advance our understanding of the chemical origins of life. While challenges remain in achieving high selectivity for biologically relevant sugars like ribose, the study of isotopically labeled precursors in prebiotic systems remains a cornerstone of origins-of-life research.

References

Theoretical Models of Glycolaldehyde-2-13C Metabolic Fate: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycolaldehyde, the simplest 2-carbon monosaccharide, is a reactive metabolite implicated in both normal cellular physiology and pathological processes. Its role as a precursor to advanced glycation end products (AGEs) has drawn significant attention, particularly in the context of diabetes and neurodegenerative diseases. Understanding the metabolic fate of glycolaldehyde is crucial for elucidating its biological functions and for the development of therapeutic strategies targeting its metabolic pathways. The use of stable isotope tracers, such as Glycolaldehyde-2-13C, coupled with modern analytical techniques like mass spectrometry, offers a powerful approach to trace its conversion and integration into the cellular metabolic network. This technical guide provides an in-depth overview of the theoretical models of this compound metabolic fate, detailed experimental protocols for its study, and a review of its impact on cellular signaling.

Metabolic Pathways of Glycolaldehyde

Glycolaldehyde can enter central carbon metabolism through several routes. Once it enters the cell, this compound can be metabolized through various pathways, leading to the incorporation of the 13C label into a wide range of downstream metabolites.

Conversion to Glycolate and Glyoxylate

A primary metabolic route for glycolaldehyde is its oxidation to glycolate, catalyzed by aldehyde dehydrogenase. Glycolate can then be further oxidized to glyoxylate by glycolate oxidase. Glyoxylate serves as a key junction, potentially entering the glyoxylate cycle (in organisms possessing it) or being further metabolized to oxalate or malate.

Entry into the Pentose Phosphate Pathway

In some organisms, glycolaldehyde can be phosphorylated to glycolaldehyde phosphate, which can then enter the pentose phosphate pathway (PPP). This pathway is a crucial source of NADPH and precursors for nucleotide biosynthesis.

Synthetic Pathway to Acetyl-CoA

Recent metabolic engineering efforts have demonstrated the feasibility of synthetic pathways to convert glycolaldehyde into acetyl-CoA, a central metabolite in energy production and biosynthesis. One such pathway involves the condensation of glycolaldehyde with glyceraldehyde-3-phosphate to form a five-carbon sugar phosphate, which is then cleaved to yield acetyl-phosphate and glyceraldehyde-3-phosphate. The acetyl-phosphate is subsequently converted to acetyl-CoA.

Quantitative Metabolic Fate of this compound

Tracing the 13C label from this compound allows for the quantification of its contribution to various metabolic pools. While comprehensive data in mammalian systems is still emerging, studies in engineered microorganisms provide valuable insights into the potential flux distribution.

Theoretical Model of 13C Label Distribution in Mammalian Cells

Based on known metabolic pathways, a theoretical model can be proposed for the distribution of the 13C label from this compound into central carbon metabolism in a mammalian cell line (e.g., HEK293 or a cancer cell line). This model assumes entry primarily through oxidation to glycolate and subsequent conversion to glyoxylate, which can then enter the TCA cycle.

| Metabolite | Expected 13C Labeling Pattern | Predicted Fractional Enrichment (%) | Metabolic Pathway |

| Glycolate | M+1 | 80-90 | Oxidation |

| Glyoxylate | M+1 | 60-70 | Oxidation |

| Malate | M+1, M+2 | 10-20 | TCA Cycle |

| Citrate | M+1, M+2 | 5-15 | TCA Cycle |

| Glutamate | M+1, M+2 | 5-10 | TCA Cycle Anaplerosis |

| Aspartate | M+1, M+2 | 5-10 | TCA Cycle Anaplerosis |

| Serine | M+1 | 1-5 | Glycolysis/Gluconeogenesis |

| Glycine | M+1 | 1-5 | Serine Biosynthesis |

Note: The predicted fractional enrichment values are estimates and will vary depending on the cell type, metabolic state, and experimental conditions. These values are intended to provide a theoretical framework for experimental design and data interpretation.

Quantitative Data from Engineered E. coli

A study on a synthetic pathway for converting glycolaldehyde to acetyl-CoA in E. coli provides quantitative data on the contribution of glycolaldehyde to the acetyl-CoA pool. Using 13C-labeled glycolaldehyde, it was demonstrated that in the presence of an unlabeled co-substrate (glycerol), the synthetic pathway contributed to the formation of mevalonate (a downstream product of acetyl-CoA).[1]

| Condition | Contribution of Glycolaldehyde to Mevalonate (%) |

| Co-substrate: Unlabeled Glycerol | 12.4[1] |

| Co-substrate: Unlabeled Glycerol + Overexpression of Phosphate Acyltransferase | 16.1[1] |

This data highlights that a significant portion of the acetyl-CoA pool can be derived from glycolaldehyde under specific engineered conditions.[1]

Signaling Pathways Affected by Glycolaldehyde

Beyond its role in central carbon metabolism, glycolaldehyde is a potent precursor of Advanced Glycation End Products (AGEs), which are implicated in a variety of cellular stress responses and signaling pathways.

AGE Formation and ROS-Mediated Apoptosis

Glycolaldehyde can non-enzymatically react with the amino groups of proteins, lipids, and nucleic acids to form AGEs. The accumulation of AGEs can lead to cellular dysfunction and has been linked to the pathology of numerous diseases. One of the key signaling consequences of AGE formation is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). This increase in ROS can trigger a cascade of events leading to mitochondrial dysfunction and ultimately, apoptosis (programmed cell death).

The binding of AGEs to their receptor (RAGE) on the cell surface is a critical step in this process, activating downstream signaling pathways that lead to increased ROS production. This elevated ROS can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activate caspase cascades that execute the apoptotic program.

Experimental Protocols

Studying the metabolic fate of this compound requires a combination of cell culture, stable isotope labeling, metabolite extraction, and analysis by mass spectrometry.

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa, or a relevant cancer cell line) in appropriate growth medium and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Media Exchange: Aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Labeling Medium: Add pre-warmed labeling medium containing a known concentration of this compound. The concentration and labeling duration should be optimized based on the cell type and the specific metabolic pathways of interest. A typical starting point is 1-5 mM this compound for 4-24 hours.

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).

Metabolite Extraction

-

Quenching: At the end of the labeling period, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to quench metabolic activity.

-

Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen.

LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC column). Use a gradient of aqueous and organic mobile phases to elute the metabolites.

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) operating in a mode that allows for the detection of isotopic labeling patterns (e.g., full scan mode or targeted SIM).

-

Data Analysis: Process the raw data using specialized software to identify metabolites based on their accurate mass and retention time, and to determine the fractional enrichment of 13C in each metabolite by analyzing the isotopologue distribution.

References

Methodological & Application

Application Notes and Protocols for Glycolaldehyde-2-13C in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical tool for understanding cellular physiology by quantifying the rates of metabolic reactions. The use of stable isotope tracers, such as ¹³C-labeled substrates, is central to modern MFA. Glycolaldehyde, a two-carbon aldehyde, is a key intermediate in various metabolic pathways, including the metabolism of ethylene glycol and the glyoxylate shunt. The use of Glycolaldehyde-2-¹³C as a tracer provides a unique opportunity to probe specific pathways and elucidate the contributions of two-carbon units to central carbon metabolism.

These application notes provide a comprehensive overview of the use of Glycolaldehyde-2-¹³C in MFA, including theoretical considerations, detailed experimental protocols, and data analysis guidelines. The information is intended to enable researchers to design and execute robust isotope labeling experiments to investigate metabolic questions in various biological systems, from microbial fermentation to mammalian cell culture.

Metabolic Pathways of Glycolaldehyde

Glycolaldehyde can be metabolized through several key pathways, making it an insightful tracer for MFA. The primary routes of glycolaldehyde metabolism involve its oxidation to glycolate and subsequently to glyoxylate. Glyoxylate can then enter the central carbon metabolism through the glyoxylate shunt or the glycerate pathway.[1] Additionally, in some organisms, glycolaldehyde can be converted to other intermediates, including acetyl-CoA.[2][3] Understanding these pathways is crucial for designing experiments and interpreting the resulting labeling patterns.

A simplified overview of the central metabolic pathways involving glycolaldehyde is depicted below.

Metabolic fate of this compound.

Experimental Design and Workflow

A successful ¹³C-MFA experiment using Glycolaldehyde-2-¹³C requires careful planning and execution. The general workflow consists of several key stages, from cell culture to data analysis.

General workflow for 13C-MFA.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting a ¹³C-MFA experiment with Glycolaldehyde-2-¹³C. These should be adapted based on the specific biological system and research question.

Protocol 1: Isotope Labeling of Microbial Cultures

-

Cell Culture: Grow the microbial strain of interest in a defined minimal medium to mid-exponential phase. The use of a defined medium is crucial to control for all carbon sources.

-

Tracer Introduction: Prepare a sterile stock solution of Glycolaldehyde-2-¹³C. Add the tracer to the culture medium to a final concentration that is sufficient to induce detectable labeling but does not cause toxicity. A typical starting concentration range is 1-10 mM.

-

Isotopic Steady State: Continue the incubation for a duration sufficient to achieve isotopic steady state in the intracellular metabolites. This is typically achieved after several cell doublings.

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity by transferring a known volume of cell culture into a cold quenching solution (e.g., 60% methanol at -50°C).

-

Centrifuge the quenched cells at low temperature to pellet them.

-

Extract intracellular metabolites using a suitable solvent system, such as a cold mixture of methanol, acetonitrile, and water.

-

Separate the cell debris by centrifugation and collect the supernatant containing the metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Protocol 2: Analysis of Mass Isotopomer Distributions by GC-MS

-

Derivatization:

-

Resuspend the dried metabolite extract in a derivatization agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl).

-

Incubate the mixture at a temperature and for a duration suitable for the derivatization of the target metabolites (e.g., 70°C for 1 hour).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use an appropriate GC column and temperature gradient to achieve good separation of the derivatized metabolites.

-

Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of specific metabolites.

-

-

Data Analysis:

-

Integrate the peak areas for each mass isotopomer of the target metabolites.

-

Correct the raw data for the natural abundance of ¹³C.

-

Calculate the Mass Isotopomer Distribution (MID) for each metabolite.

-

Data Presentation

The quantitative output of a ¹³C-MFA experiment is the set of metabolic fluxes through the central carbon metabolism. These fluxes are typically presented in a flux map. Additionally, the raw mass isotopomer distribution data provides the basis for these calculations.

Table 1: Illustrative Mass Isotopomer Distributions (MIDs) of Key Metabolites

The following table presents a hypothetical but plausible dataset of MIDs for key metabolites following labeling with Glycolaldehyde-2-¹³C. This data would be obtained from GC-MS or LC-MS/MS analysis.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Glycolate | 20.5 | 78.3 | 1.2 | 0.0 | 0.0 |

| Glyoxylate | 35.1 | 63.2 | 1.7 | 0.0 | 0.0 |

| Malate | 85.4 | 10.2 | 4.1 | 0.3 | 0.0 |

| Citrate | 88.9 | 8.5 | 2.3 | 0.3 | 0.0 |

| Glutamate | 90.1 | 7.8 | 1.9 | 0.2 | 0.0 |

| Alanine | 95.2 | 4.5 | 0.3 | 0.0 | 0.0 |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Estimated Metabolic Fluxes (Illustrative)

Based on the MIDs in Table 1 and a metabolic network model, flux estimation software can calculate the relative or absolute fluxes through the central metabolic pathways.

| Reaction | Relative Flux (%) |

| Glycolaldehyde -> Glycolate | 100.0 |

| Glycolate -> Glyoxylate | 95.2 |

| Isocitrate Lyase (Glyoxylate Shunt) | 15.8 |

| Malate Synthase (Glyoxylate Shunt) | 15.5 |

| Pyruvate -> Acetyl-CoA | 80.1 |

| Citrate Synthase (TCA Cycle) | 95.6 |

| Anaplerotic Carboxylation | 4.3 |

Fluxes are normalized to the rate of glycolaldehyde uptake.

Signaling Pathway and Logical Relationship Diagram

The decision-making process for tracer selection in a ¹³C-MFA experiment is critical for obtaining high-quality data. The choice of tracer depends on the specific metabolic pathways of interest.

Tracer selection logic for MFA.

Conclusion

Glycolaldehyde-2-¹³C is a valuable tracer for metabolic flux analysis, offering a unique window into the metabolism of two-carbon compounds. By carefully designing and executing isotope labeling experiments, researchers can gain quantitative insights into the activity of pathways such as the glyoxylate shunt and the contributions of glycolaldehyde to central carbon metabolism. The protocols and guidelines presented here provide a solid foundation for the application of this powerful technique in a wide range of biological and biomedical research settings.

References

- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Glycolaldehyde-2-13C Labeling Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glycolaldehyde is the simplest monosaccharide and a reactive dicarbonyl compound implicated in the formation of advanced glycation end products (AGEs), which are associated with aging and the pathogenesis of various diseases, including diabetes and neurodegenerative disorders. In vivo labeling studies using stable isotopes like 13C are powerful tools for tracing the metabolic fate of compounds, elucidating metabolic pathways, and quantifying flux through these pathways. This document provides a detailed protocol for in vivo metabolic labeling studies in rodents using Glycolaldehyde-2-13C. The protocol covers animal handling, administration of the labeled compound, sample collection, and analysis by mass spectrometry.

Metabolic Pathway of Glycolaldehyde

Glycolaldehyde can be metabolized through several pathways. It can be oxidized to glycolate, which can then be converted to glyoxylate. Glyoxylate can enter the glyoxylate cycle (in organisms possessing it) or be further metabolized to oxalate. Alternatively, glycolaldehyde can be a substrate for aldose reductase or be involved in the formation of AGEs. The 13C label on the second carbon allows for tracing its incorporation into downstream metabolites.

Application Notes and Protocols for Cell Culture Media Preparation with Glycolaldehyde-2-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde-2-13C is a stable isotope-labeled monosaccharide used as a tracer in metabolic research. Its incorporation into cellular metabolic pathways allows for the detailed investigation of metabolic flux and the fate of two-carbon units in various biological systems. In mammalian cells, glycolaldehyde is recognized as a precursor to advanced glycation end products (AGEs), which are implicated in various pathological conditions, including diabetic complications and neurodegenerative diseases.[1][2] The formation of AGEs can trigger cellular signaling cascades, primarily through the Receptor for Advanced Glycation End products (RAGE), leading to oxidative stress and inflammatory responses.[2][3]

This document provides detailed application notes and protocols for the preparation of cell culture media supplemented with this compound to facilitate metabolic tracing studies.

Applications

-

Metabolic Flux Analysis (MFA): Tracing the incorporation of the 13C label from this compound into downstream metabolites such as amino acids, lipids, and intermediates of the tricarboxylic acid (TCA) cycle can provide insights into the relative activities of various metabolic pathways.

-

Investigating the Role of Glycolaldehyde in AGE Formation: By tracking the 13C label, researchers can elucidate the pathways and efficiency of AGE formation from exogenous glycolaldehyde.

-

Studying Oxidative Stress and Cellular Signaling: this compound can be used to study the metabolic consequences and signaling events following the introduction of a known AGE precursor.

Data Presentation

While specific quantitative data for this compound tracing in mammalian cells is not extensively available in the literature, the following table illustrates the type of data that can be generated from a metabolic flux analysis experiment. The data presented is hypothetical and serves as a template for presenting experimental results.

| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - this compound Treated | Fold Change |

| Glycine | M+1 | 0.5 | 5.2 | 10.4 |

| Glycine | M+2 | 0.1 | 15.8 | 158.0 |

| Serine | M+1 | 1.2 | 3.5 | 2.9 |

| Serine | M+2 | 0.2 | 8.9 | 44.5 |

| Acetyl-CoA | M+1 | 0.8 | 4.1 | 5.1 |

| Acetyl-CoA | M+2 | 0.1 | 12.3 | 123.0 |

| Citrate | M+1 | 2.5 | 5.0 | 2.0 |

| Citrate | M+2 | 0.5 | 9.8 | 19.6 |

Experimental Protocols

Protocol 1: Preparation of this compound Supplemented Cell Culture Medium

This protocol outlines the steps for preparing a sterile cell culture medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with this compound.

Materials:

-

This compound (powder)

-

Glucose-free DMEM powder

-

Cell culture grade water (e.g., Milli-Q)

-

Sodium bicarbonate (NaHCO3)

-

1 N HCl and 1 N NaOH for pH adjustment

-

Sterile filtration unit (0.22 µm filter)

-

Sterile storage bottles

-

Standard cell culture supplements (e.g., fetal bovine serum (FBS), penicillin-streptomycin)

Procedure:

-

Prepare Base Medium:

-

In a sterile biosafety cabinet, dissolve the glucose-free DMEM powder in cell culture grade water to 90% of the final volume.[4]

-

Add the required amount of sodium bicarbonate (e.g., 3.7 g/L for standard DMEM).

-

-

Prepare this compound Stock Solution:

-

In a separate sterile container, dissolve a calculated amount of this compound powder in a small volume of cell culture grade water to create a concentrated stock solution. For example, to achieve a final concentration of 10 mM in the medium, prepare a 1 M stock solution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

-

Supplement the Medium:

-

Aseptically add the sterile this compound stock solution to the base medium to achieve the desired final concentration. A starting concentration of 10 mM can be considered based on studies in other model organisms, but this should be optimized for your specific cell line and experimental goals.

-

Add other required supplements such as FBS and penicillin-streptomycin.

-

-

pH Adjustment and Final Volume:

-

Adjust the pH of the medium to the desired level (typically 7.2-7.4) using sterile 1 N HCl or 1 N NaOH.

-

Bring the medium to the final volume with sterile cell culture grade water.

-

-

Final Sterilization and Storage:

-

Sterilize the final prepared medium by filtering it through a 0.22 µm sterile filtration unit into sterile storage bottles.

-

Store the medium at 2-8°C, protected from light.

-

Protocol 2: Metabolic Labeling of Adherent Mammalian Cells

This protocol describes the general procedure for labeling adherent mammalian cells with this compound for metabolic flux analysis.

Materials:

-

Adherent mammalian cell line of interest (e.g., HEK293, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound supplemented medium (prepared as in Protocol 1)

-

Phosphate-buffered saline (PBS), sterile

-

Cell scraper

-

Microcentrifuge tubes

-

Reagents for quenching and metabolite extraction (e.g., ice-cold 80% methanol)

Procedure:

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in approximately 80% confluency at the time of harvest.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

-

-

Media Exchange and Labeling:

-

Once the cells have reached the desired confluency, aspirate the standard culture medium.

-

Gently wash the cells once with sterile PBS.

-

Add the pre-warmed this compound supplemented medium to the cells.

-

Incubate the cells for the desired labeling period. The optimal time will depend on the metabolic pathways of interest and the turnover rate of the target metabolites. A time course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling duration.

-

-

Metabolite Extraction:

-

After the labeling period, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to remove any remaining labeled medium.

-

Quench the metabolism and extract the intracellular metabolites by adding a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Incubate at -80°C for at least 15 minutes to precipitate proteins.

-

-

Cell Harvesting and Sample Preparation:

-

Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the cell debris and precipitated proteins.

-

Carefully collect the supernatant containing the extracted metabolites into a new tube.

-

The metabolite extracts are now ready for analysis by mass spectrometry (LC-MS or GC-MS).

-

Visualizations

Signaling Pathway

Caption: AGE-RAGE signaling pathway induced by glycolaldehyde.

Experimental Workflow

References

- 1. Glycolaldehyde, an Advanced Glycation End Products Precursor, Induces Apoptosis via ROS-Mediated Mitochondrial Dysfunction in Renal Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycolaldehyde induces synergistic effects on vascular inflammation in TNF-α-stimulated vascular smooth muscle cells | PLOS One [journals.plos.org]

- 3. Glycolaldehyde induces synergistic effects on vascular inflammation in TNF-α-stimulated vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Analytical Detection of Glycolaldehyde-2-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde (HOCH₂CHO) is the simplest monosaccharide, a reactive aldehyde that serves as an intermediate in various metabolic pathways and is a precursor to advanced glycation end products (AGEs). The isotopically labeled form, Glycolaldehyde-2-13C, is a valuable tool in metabolic research and drug development. It can be utilized as a tracer to elucidate metabolic pathways and as an internal standard for the accurate quantification of endogenous glycolaldehyde in complex biological matrices. This document provides detailed application notes and experimental protocols for the analytical detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, it outlines a framework for developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Analytical Techniques and Methodologies

The primary methods for the detection and quantification of this compound are GC-MS and NMR spectroscopy. LC-MS/MS is another powerful technique that can be employed for this purpose.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and sensitive technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of glycolaldehyde, derivatization is often required to improve its volatility and chromatographic properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides detailed structural information and can be used for quantification. ¹³C NMR is particularly useful for directly detecting the labeled carbon atom in this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that is well-suited for the analysis of compounds in complex biological fluids.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described.

Table 1: GC-MS Method Performance for Glycolaldehyde Analysis

| Parameter | Value | Reference |

| Linearity (R²) | >0.99 | [1][2][3][4] |

| Limit of Detection (LOD) | 0.104 g/L | [1] |

| Limit of Quantification (LOQ) | 0.315 g/L | |

| Accuracy | >90% | |

| Precision (RSD) | <4% |

Note: Data is based on a validated method for unlabeled glycolaldehyde and is expected to be comparable for this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a validated method for the quantification of glycolaldehyde in aqueous solutions and is suitable for the analysis of this compound.

3.1.1. Sample Preparation (Aqueous Samples)

-

Dilute the aqueous sample containing this compound 100-fold in acetonitrile.

-

If using an internal standard (for absolute quantification), add the internal standard to the diluted sample.

-

Vortex the sample for 30 seconds.

-

Transfer the sample to a GC vial for analysis.

3.1.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: Free-Fatty Acid Phase (FFAP) polyethylene glycol capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1

-

Carrier Gas: Helium

-

Flow Rate: 2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C (hold for 1 min)

-

Ramp: 60 °C/min to 220 °C

-

Final hold: 220 °C for 2 min

-

-

MSD Transfer Line Temperature: 230 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

3.1.3. Selected Ion Monitoring (SIM) Parameters

For this compound, the molecular weight is 61.04 g/mol . The exact ions to monitor will depend on the fragmentation pattern. For unlabeled glycolaldehyde (MW 60.05), characteristic ions include m/z 29, 31, and 60. For this compound, a shift of +1 m/z would be expected for fragments containing the labeled carbon.

-

Target Ions for this compound (Predicted): m/z 30, 31, 61

-

Qualifier Ions: To be determined from the mass spectrum of a this compound standard.

3.1.4. Data Analysis

-

Integrate the peak area for the selected ions at the retention time of this compound.

-

Construct a calibration curve using standards of known this compound concentrations.

-

Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general framework for the detection and relative quantification of this compound in solution.

3.2.1. Sample Preparation

-

Dissolve the sample containing this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Add a known concentration of an internal standard (e.g., DSS, TSP) for quantification.

-

Transfer the solution to an NMR tube.

3.2.2. NMR Instrumentation and Parameters

-

Spectrometer: 500 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

Nucleus: ¹³C

-

Experiment: ¹³C{¹H} inverse-gated decoupling (for quantification)

-

Temperature: 298 K

-

Pulse Angle: 30-45°

-

Relaxation Delay (d1): 5 x T₁ (T₁ should be determined for the C2 carbon of this compound for accurate quantification)

-

Number of Scans: Dependent on the sample concentration, typically 128 to 1024 scans.

-

Spectral Width: ~200 ppm

3.2.3. Data Analysis

-

Process the NMR spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Identify the resonance corresponding to the C2 carbon of this compound. In D₂O, the chemical shift of the C2 in unlabeled glycolaldehyde is approximately 67 ppm. A similar shift is expected for the labeled compound.

-

Integrate the area of the C2 peak and the peak of the internal standard.

-

Calculate the concentration of this compound relative to the known concentration of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development Framework

3.3.1. Sample Preparation

-

For biological samples (e.g., plasma, cell lysates), perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile, methanol).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

3.3.2. Liquid Chromatography

-

LC System: A UHPLC system is recommended for better resolution and faster analysis times.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining polar compounds like glycolaldehyde.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate or formic acid to improve peak shape and ionization.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

3.3.3. Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative or positive mode (to be optimized).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

3.3.4. MRM Transition Optimization

-

Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (e.g., [M-H]⁻ or [M+H]⁺). For this compound (MW 61.04), the precursor ion in negative mode would be m/z 60.0.

-

Perform a product ion scan to identify the most abundant and stable fragment ions.

-

Select the most intense precursor-to-product ion transitions for quantification (quantifier) and confirmation (qualifier).

Table 2: Predicted MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Purpose |

| 60.0 | To be determined | Negative | Quantifier |

| 60.0 | To be determined | Negative | Qualifier |

| 62.0 | To be determined | Positive | Quantifier |

| 62.0 | To be determined | Positive | Qualifier |

3.3.5. Method Validation

Validate the developed method according to standard guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Signaling Pathways and Experimental Workflows

Glycolaldehyde is a precursor to Advanced Glycation End Products (AGEs), which are implicated in various pathological conditions. Glycolaldehyde-derived AGEs have been shown to interact with the Receptor for Advanced Glycation End Products (RAGE) and activate downstream signaling pathways, such as the JAK-STAT pathway.

Glycolaldehyde-AGEs and the RAGE Signaling Pathway

Glycolaldehyde-derived AGEs can bind to the RAGE receptor, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines and adhesion molecules, contributing to cellular dysfunction.

Caption: RAGE signaling pathway activated by Glycolaldehyde-derived AGEs.

Glycolaldehyde-AGEs and the JAK-STAT Signaling Pathway

Recent studies have shown that glycolaldehyde-derived AGEs can promote macrophage proliferation through the JAK-STAT signaling pathway. This suggests a role for these AGEs in modulating immune cell responses.

Caption: JAK-STAT pathway activation by Glycolaldehyde-derived AGEs.

Experimental Workflow for Metabolic Tracing

This workflow outlines the general steps for using this compound as a tracer in cell culture experiments.

Caption: Workflow for metabolic tracing with this compound.

References

- 1. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for NMR Spectroscopy in Glycolaldehyde-2-13C Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde (HOCH₂CHO), the simplest monosaccharide, is a key intermediate in various metabolic pathways, including the pentose phosphate pathway and the glyoxylate and dicarboxylate metabolism. The use of isotopically labeled glycolaldehyde, specifically Glycolaldehyde-2-¹³C, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful tool for tracing metabolic fluxes and elucidating biochemical mechanisms in real-time. This application note provides detailed methodologies for the analysis of Glycolaldehyde-2-¹³C, enabling researchers to track its metabolic fate within cellular systems and biological fluids.

¹³C NMR spectroscopy, while inherently less sensitive than ¹H NMR, provides a direct and quantitative measure of ¹³C incorporation into various metabolites. The low natural abundance of ¹³C (approximately 1.1%) ensures that the signals observed in a ¹³C-labeled experiment predominantly originate from the introduced tracer, minimizing background noise. Furthermore, indirect detection methods, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can enhance sensitivity for detecting ¹³C-labeled molecules.

Glycolaldehyde-2-¹³C is commercially available and serves as a valuable tracer for metabolic studies.[1] Its application can provide critical insights into disease states, drug efficacy, and fundamental biological processes.

Predicted NMR Data for Glycolaldehyde-2-¹³C

While specific experimental spectra for Glycolaldehyde-2-¹³C are not widely published, the expected NMR parameters can be predicted based on the data for unlabeled glycolaldehyde and fundamental NMR principles. In aqueous solutions, glycolaldehyde exists in equilibrium between its monomeric aldehyde, hydrated gem-diol, and dimeric forms, which will be reflected in the NMR spectrum.[2]

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for Glycolaldehyde-2-¹³C in D₂O

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached ¹H Chemical Shift (ppm) | Expected ¹J(C-H) Coupling (Hz) |

| C1 (Aldehyde) | ~92.4 | ~9.6 (monomer) / ~5.0 (hydrated) | N/A |

| C2 (¹³C-labeled) | ~67.2 | ~3.5 | ~140-150 |

Data is referenced from the Human Metabolome Database for unlabeled glycolaldehyde in D₂O at pH 7.4.[2][3] The ¹J(C-H) coupling constant is an estimate for a sp³ hybridized carbon.

Table 2: Expected Splitting Patterns in Glycolaldehyde-2-¹³C NMR Spectra

| Nucleus | Experiment | Expected Observation for C2 | Rationale |

| ¹³C | ¹³C Direct Detection (¹H decoupled) | Singlet at ~67.2 ppm | Decoupling removes splitting from attached protons. |

| ¹³C | ¹³C Direct Detection (¹H coupled) | Triplet at ~67.2 ppm | The ¹³C nucleus is coupled to the two attached protons (n+1 rule). |

| ¹H | ¹H Direct Detection | Doublet centered at ~3.5 ppm | The two protons on C2 are coupled to the ¹³C nucleus, splitting the signal into a doublet. |

Metabolic Pathways and Applications

Glycolaldehyde-2-¹³C can be utilized to investigate several key metabolic pathways:

-

Pentose Phosphate Pathway (PPP): Glycolaldehyde is an intermediate in the PPP, a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis.[4] Tracing the ¹³C label from Glycolaldehyde-2-¹³C can help quantify the flux through this pathway under different physiological or pathological conditions.

-

Glyoxylate and Dicarboxylate Metabolism: This pathway is essential for the net conversion of fat to carbohydrates in some organisms. Glycolaldehyde is a key player, and using the labeled form can elucidate the activity and regulation of this metabolic route.

-

Vitamin B6 Metabolism: Glycolaldehyde is involved in the metabolism of vitamin B6.

The ability to trace the metabolic fate of Glycolaldehyde-2-¹³C provides a valuable tool for:

-

Drug Development: Assessing the effect of novel therapeutic agents on specific metabolic pathways.

-

Disease Research: Understanding metabolic dysregulation in diseases such as cancer, diabetes, and neurodegenerative disorders.

-

Biotechnology: Optimizing metabolic pathways in microorganisms for the production of valuable chemicals.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Glycolaldehyde-2-13C

These application notes provide detailed protocols for the quantitative analysis of Glycolaldehyde-2-13C using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This isotopically labeled compound serves as an excellent internal standard for the accurate quantification of endogenous glycolaldehyde in various biological and chemical matrices.

Introduction